6-Bromo-3a,4,5,6,6a,7,8,9,9a,9b-decahydrobenzo[de]isoquinoline-1,3-dione
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Overview
Description
6-Bromo-3a,4,5,6,6a,7,8,9,9a,9b-decahydrobenzo[de]isoquinoline-1,3-dione is a complex organic compound with a unique structure. This compound is part of the isoquinoline family, known for its diverse biological activities and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3a,4,5,6,6a,7,8,9,9a,9b-decahydrobenzo[de]isoquinoline-1,3-dione typically involves multi-step organic reactions. The process often starts with the bromination of a suitable precursor, followed by cyclization and further functional group modifications. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3a,4,5,6,6a,7,8,9,9a,9b-decahydrobenzo[de]isoquinoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Halogen substitution reactions, particularly involving the bromine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium iodide in acetone.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
6-Bromo-3a,4,5,6,6a,7,8,9,9a,9b-decahydrobenzo[de]isoquinoline-1,3-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Bromo-3a,4,5,6,6a,7,8,9,9a,9b-decahydrobenzo[de]isoquinoline-1,3-dione involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-3a,4,5,6,6a,7,8,9,9a,9b-decahydrobenzo[de]isoquinoline-1,3-dione
- 6-Fluoro-3a,4,5,6,6a,7,8,9,9a,9b-decahydrobenzo[de]isoquinoline-1,3-dione
Uniqueness
6-Bromo-3a,4,5,6,6a,7,8,9,9a,9b-decahydrobenzo[de]isoquinoline-1,3-dione is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its chloro and fluoro analogs.
Properties
Molecular Formula |
C12H16BrNO2 |
---|---|
Molecular Weight |
286.16 g/mol |
IUPAC Name |
6-bromo-3a,4,5,6,6a,7,8,9,9a,9b-decahydrobenzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C12H16BrNO2/c13-9-5-4-8-10-6(9)2-1-3-7(10)11(15)14-12(8)16/h6-10H,1-5H2,(H,14,15,16) |
InChI Key |
UXJIQHCMADMKKX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(CCC3C2C(C1)C(=O)NC3=O)Br |
Origin of Product |
United States |
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